molecular formula C21H25N3O3S B2650703 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-45-2

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2650703
CAS No.: 851808-45-2
M. Wt: 399.51
InChI Key: ICKKEFTXAXRMSB-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS 851808-45-2) is a synthetic organic compound with a molecular formula of C21H25N3O3S and a molecular weight of 399.51 g/mol . This chemical features a unique hybrid structure combining an adamantane moiety with a 4,5-dihydro-1H-imidazole (imidazoline) ring, further substituted with a (3-nitrophenyl)methyl]sulfanyl group . The adamantane group is a privileged structure in medicinal chemistry known for enhancing lipophilicity and bioavailability, which can influence a compound's absorption and therapeutic potential . Meanwhile, the 4,5-dihydro-1H-imidazole core is a recognized pharmacophore with a rich history of biological activity . Scientific literature indicates that derivatives containing the imidazoline scaffold have been investigated for a wide spectrum of pharmacological properties, including potential antiproliferative, antidepressant, antimicrobial, and neuroprotective effects . The specific combination of these features makes this compound a valuable intermediate or scaffold for researchers in medicinal chemistry and drug discovery. It is particularly useful for designing novel bioactive molecules, exploring structure-activity relationships (SAR), and screening for activity against various biological targets. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-19(21-10-15-6-16(11-21)8-17(7-15)12-21)23-5-4-22-20(23)28-13-14-2-1-3-18(9-14)24(26)27/h1-3,9,15-17H,4-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKKEFTXAXRMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Research indicates that compounds containing imidazole rings exhibit significant anticancer properties. The structural features of 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may enhance its efficacy against specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Preliminary studies have shown promising results in vitro against various cancer types, warranting further investigation into its mechanisms of action .
  • Antimicrobial Properties : The presence of the nitrophenyl group in the compound suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. The sulfanyl moiety may also play a role in enhancing this activity by disrupting microbial membranes or interfering with metabolic pathways .
  • Neuroprotective Effects : Some derivatives of imidazole are known to exhibit neuroprotective properties. Given the structural similarities with other neuroprotective agents, this compound could be evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The adamantane core can be utilized to create polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices may lead to innovative materials suitable for high-performance applications .
  • Nanotechnology : The compound's ability to form stable complexes with metal ions can be explored in nanomaterial synthesis. Such interactions may facilitate the development of catalysts or sensors with improved selectivity and sensitivity .

Case Studies

Several studies have investigated compounds similar to this compound:

  • Case Study 1 : A study on imidazole derivatives showed that modifications at the 2-position significantly impacted their anticancer activity against breast cancer cell lines. The introduction of bulky groups like adamantane enhanced cellular uptake and cytotoxicity .
  • Case Study 2 : Research into sulfanyl-containing compounds revealed their effectiveness as antimicrobial agents against multi-drug resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The adamantane core provides structural rigidity, while the nitrophenyl and imidazole groups contribute to the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity (if reported) Reference
Target Compound 4,5-dihydro-1H-imidazole Adamantane-1-carbonyl, 3-nitrophenylmethylsulfanyl Sulfanyl, Nitro, Adamantane Not explicitly reported -
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 4,5-dihydro-1H-imidazole Benzenesulfonyl, 3,4-dichlorophenylmethylsulfanyl Sulfonyl, Dichloro Unknown
2-Methyl-3-[(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one 3,4-dihydroquinazolin-4-one 3-Nitrophenyl-sulfanyl-thiadiazole Nitro, Sulfanyl, Thiadiazole Not explicitly reported
N′-Heteroarylidene-1-adamantylcarbohydrazides (e.g., compounds 4 and 5 in ) Adamantylcarbohydrazide Isoxazole/imidazole-carboxaldehyde Adamantane, Heteroarylidene Broad-spectrum antimicrobial activity

Physicochemical Properties

The adamantane and 3-nitrophenyl groups in the target compound likely confer high logP values (predicting lipophilicity), which may enhance membrane permeability but reduce aqueous solubility.

Pharmacological and Antimicrobial Activity

  • Antimicrobial Activity : highlights that adamantane-containing imidazole derivatives (e.g., compounds 4 and 5) show potent broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and Candida albicans . The 3-nitrophenyl group in the target compound may enhance activity against resistant strains due to its electron-withdrawing nature, though this requires validation.
  • Toxicity : reports toxicity evaluations for 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles, suggesting that nitro groups may increase cytotoxicity compared to methoxy or methyl substituents .

Research Findings and Data Tables

Antimicrobial Activity of Analogous Compounds (from )

Compound ID Substituents MIC (μg/mL) Against S. aureus MIC (μg/mL) Against C. albicans
3a 5-(4-Chlorophenyl)isoxazole 12.5 25.0
4 1H-Imidazole-2-carboxaldehyde 6.25 12.5
5 2-Butyl-4-chloro-1H-imidazole 6.25 6.25

Note: The target compound’s nitro group may further reduce MIC values compared to chlorophenyl or imidazole-carboxaldehyde derivatives .

Elemental Analysis Comparison (from and Hypothetical Data)

Compound Molecular Formula Calculated C (%) Found C (%) Calculated H (%) Found H (%)
Target Compound C₂₁H₂₃N₃O₃S 63.45 - 5.79 -
7A8 (from ) C₂₁H₁₄ClN₅O₂S₂ 53.90 53.78 3.02 3.13
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₇H₁₅Cl₂N₂O₂S₂ 48.12 - 3.54 -

Critical Analysis and Gaps in Knowledge

  • Synthesis : While and provide methodologies for analogous compounds, the exact synthesis route for the target molecule remains speculative.
  • Biological Data : Direct antimicrobial or toxicity data for the target compound are absent in the provided evidence; predictions are based on structural analogs.

Biological Activity

The compound 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a derivative of adamantane, a structure known for its biological activity, particularly in antiviral and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Synthesis

The synthesis of adamantane derivatives typically involves the reaction of adamantane-1-carboxylic acid with various amines or thiols. For the compound , the synthesis can be outlined as follows:

  • Starting Material : Adamantane-1-carboxylic acid is esterified to form the corresponding methyl ester.
  • Formation of Hydrazide : The methyl ester is reacted with hydrazine hydrate to produce adamantane-1-carbohydrazide.
  • Thioether Formation : The hydrazide is then treated with 3-nitrobenzyl thiol under appropriate conditions to yield the target compound.

This synthetic pathway highlights the versatility of adamantane derivatives in medicinal chemistry.

Antimicrobial Properties

Research indicates that adamantane derivatives exhibit significant antimicrobial activity. The introduction of different substituents can enhance this activity. For instance, compounds derived from adamantane have been tested against various bacterial strains and fungi, demonstrating broad-spectrum efficacy.

  • Minimum Inhibitory Concentrations (MIC) : Studies have shown that certain adamantane derivatives have MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans .

Antiviral Activity

Adamantane compounds are well-known for their antiviral properties, particularly against influenza viruses and HIV. The structural modifications in this compound may impart similar antiviral effects:

  • Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral replication processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of related adamantane derivatives:

  • Antimicrobial Activity Study : A study highlighted that adamantane derivatives showed potent antimicrobial activity against a range of pathogens. Compounds with nitro-substituents exhibited enhanced antibacterial effects compared to their unsubstituted counterparts .
    CompoundMIC (µg/mL)Activity Type
    Compound A8Gram-positive
    Compound B16Gram-negative
    Compound C32Fungal
  • Antiviral Evaluation : Another research effort evaluated several adamantane derivatives for their antiviral properties against influenza A virus. Compounds structurally similar to our target showed significant inhibition rates in vitro .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsReference
AdamantylationAdamantanole-1, TFA, 80°C, 12h
Thiolation3-Nitrobenzyl mercaptan, KOH, DMF, 60°C
Imidazole FormationGlyoxal, NH₄OAc, AcOH, reflux

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:
A combination of spectroscopic and computational methods is essential:

  • FT-IR : Identifies functional groups (e.g., adamantane carbonyl stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • NMR :
    • ¹H NMR : Confirms adamantane proton environments (δ 1.6–2.1 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Assigns carbonyl carbons (δ ~200 ppm) and imidazole ring carbons .
  • UV-Vis : Analyzes electronic transitions, particularly for nitroaromatic systems (λmax ~270 nm) .

Advanced: How can reaction yields be optimized during adamantane moiety introduction?

Methodological Answer:
Adamantane coupling often faces steric hindrance. Strategies include:

  • Catalytic Acid Use : TFA enhances electrophilicity of adamantanole-1, promoting diketone formation (observed in similar reactions) .
  • Temperature Control : Prolonged heating (12–24h) at 80–100°C improves adamantane integration .
  • Protecting Group Strategy : Temporarily protect the imidazole nitrogen to prevent side reactions during adamantylation .

Basic: What safety precautions are required when handling the nitroaromatic component?

Methodological Answer:
The 3-nitrophenyl group poses toxicity and environmental risks:

  • Storage : Keep in a dry, ventilated area away from light (prevents nitro group degradation) .
  • Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with alkaline solutions (e.g., NaHCO₃) .
  • Waste Disposal : Treat as hazardous waste; avoid release into aquatic systems due to nitro compound toxicity .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility:

Solvent Correction : Use density functional theory (DFT) calculations with implicit solvent models (e.g., PCM for DMSO or CHCl₃) .

Conformational Sampling : Perform molecular dynamics simulations to account for rotameric states of the sulfanyl and adamantane groups .

Experimental Validation : Compare with solid-state structures (e.g., X-ray crystallography) to validate computational models .

Basic: What are the key stability considerations for this compound?

Methodological Answer:

  • Thermal Stability : Avoid temperatures >150°C to prevent nitro group decomposition .
  • Light Sensitivity : Store in amber vials to inhibit photodegradation of the nitrophenyl moiety .
  • Moisture Sensitivity : Keep under inert gas (N₂/Ar) due to hydrolytic susceptibility of the imidazole ring .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:
Given structural analogs show antimicrobial activity , consider:

Antimicrobial Screening :

  • Gram-positive/Gram-negative Bacteria : Use MIC assays (e.g., against S. aureus and E. coli) with concentrations ranging 1–100 µg/mL .
  • Fungal Strains : Test against C. albicans via broth microdilution .

Mechanistic Studies :

  • Enzyme Inhibition : Target enzymes like cytochrome P450 or nitroreductases, given the nitro group’s redox activity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity with bacterial DNA gyrase .

Advanced: What computational methods aid in predicting reactivity of the sulfanyl group?

Methodological Answer:

  • Reactivity Mapping : Employ Fukui indices (DFT calculations) to identify nucleophilic/electrophilic sites on the sulfanyl moiety .
  • Transition State Analysis : Use QM/MM simulations to model SN2 reactions at the sulfur center .
  • Solvent Effects : Compare THF vs. DMSO solvent environments using COSMO-RS .

Basic: How to confirm the purity of the synthesized compound?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; expect a single peak with >95% purity .
  • Melting Point : Compare observed mp with literature values for analogous imidazoles (e.g., 180–200°C) .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Advanced: What environmental impact assessments are necessary for this compound?

Methodological Answer:

  • Ecotoxicity Testing :
    • Daphnia magna : 48h LC50 assay to assess aquatic toxicity .
    • Soil Microcosms : Evaluate biodegradation rates under aerobic/anaerobic conditions .
  • Regulatory Compliance : Follow OECD guidelines for chemical safety (e.g., Test No. 301 for ready biodegradability) .

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